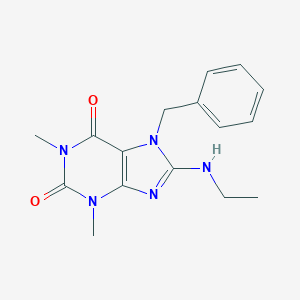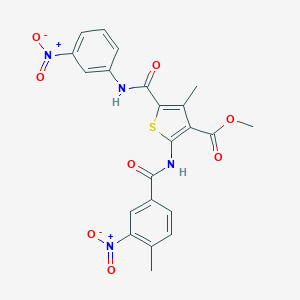
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-8-(Ethylamino)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
The compound interacts with its target, PDE9A, by inhibiting its activity This inhibition results in an increase in the levels of cGMP within the cell, leading to enhanced signal transmission
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway. By inhibiting PDE9A, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This can have various downstream effects, depending on the specific cellular context, including the regulation of ion channels, the activation of certain protein kinases, and changes in gene expression.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of cGMP in cellular signaling. For example, in the context of neurological disorders, modulation of cGMP levels can have effects on neuronal function and survival .
properties
IUPAC Name |
7-benzyl-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMXGXSSLPWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B417930.png)

![Methyl 4-methyl-5-[(phenylamino)carbonyl]-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417932.png)
![Methyl 5-[({3-nitrophenyl}amino)carbonyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417935.png)
![Methyl 5-{[(2-fluorophenyl)amino]carbonyl}-2-[({3-nitrophenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B417936.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B417937.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-nitrophenyl}acetamide](/img/structure/B417941.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B417943.png)
![2-[(5-{[(3-chloro-4-methylphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B417945.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417946.png)
![2-[[5-[(4-Fluoroanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417948.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B417949.png)
![N-(4-nitrophenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide](/img/structure/B417950.png)